molecular formula C11H8F2N2O3 B2923871 Methyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate CAS No. 2230804-32-5

Methyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate

Cat. No.: B2923871
CAS No.: 2230804-32-5
M. Wt: 254.193
InChI Key: APFFFPYJQGJIKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate is an organic compound with the molecular formula C₁₁H₈F₂N₂O₃. This compound features a benzoate ester linked to a difluoromethyl-substituted oxadiazole ring. The presence of the difluoromethyl group imparts unique chemical properties, making it a subject of interest in various fields of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate typically involves the formation of the oxadiazole ring followed by the introduction of the difluoromethyl group. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic conditions to form the oxadiazole ring. The difluoromethyl group can then be introduced using difluorocarbene reagents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Methyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, influencing various biochemical pathways. The oxadiazole ring may also play a role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate
  • Methyl 4-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]benzoate
  • Methyl 4-[5-(bromomethyl)-1,3,4-oxadiazol-2-yl]benzoate

Uniqueness

Methyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs .

Properties

IUPAC Name

methyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2O3/c1-17-11(16)7-4-2-6(3-5-7)9-14-15-10(18-9)8(12)13/h2-5,8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFFFPYJQGJIKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NN=C(O2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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